Methyl 5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate
CAS No.:
Cat. No.: VC16494047
Molecular Formula: C30H32F3NO15
Molecular Weight: 703.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H32F3NO15 |
|---|---|
| Molecular Weight | 703.6 g/mol |
| IUPAC Name | methyl 5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate |
| Standard InChI | InChI=1S/C30H32F3NO15/c1-13(35)34-25-22(44-15(3)37)11-29(28(41)42-6,48-18-7-8-19-20(30(31,32)33)10-24(40)47-21(19)9-18)49-27(25)26(46-17(5)39)23(45-16(4)38)12-43-14(2)36/h7-10,22-23,25-27H,11-12H2,1-6H3,(H,34,35) |
| Standard InChI Key | OSBBVRZZLWPPFC-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)OC(=O)C |
Introduction
Methyl 5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate is a chemically complex compound with significant potential applications in biochemical research and synthetic chemistry. This compound is characterized by its intricate molecular structure and functional groups, which contribute to its unique chemical properties.
Chemical Identity
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IUPAC Name: Methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate.
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Synonyms:
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4-Trifluoromethylumbelliferyl Tetra-O-acetylated.
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N-Acetyl-2-O-[2-oxo-4-(trifluoromethyl)-2H-chromen]-neuraminic Acid Methyl Ester Tetraacetate.
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CAS Number: 195210-09-4.
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Molecular Formula: C30H32F3NO15.
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Molecular Weight: 703.568 g/mol.
Structural Features
The compound consists of:
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A chromenone moiety substituted with a trifluoromethyl group.
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A methyl ester functional group attached to a carboxylic acid derivative.
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Acetate-protected hydroxyl groups on a sugar-like oxane ring system.
Synthesis
Although specific synthetic pathways for this compound are not detailed in the provided literature, it likely involves:
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Protection of hydroxyl groups using acetylation.
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Coupling of the chromenone derivative with the sugar moiety through glycosidic linkage.
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Esterification to introduce the methyl ester group.
Applications and Potential Uses
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Biochemical Research:
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The compound's chromenone core and sugar derivatives suggest potential as a fluorescent probe or biochemical marker.
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The trifluoromethyl group enhances lipophilicity and bioavailability, which may make it useful in drug discovery.
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Synthetic Chemistry:
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Its highly functionalized structure makes it an intermediate for synthesizing more complex molecules.
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Pharmacology:
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The compound's structure suggests possible applications in antiviral or anticancer research due to its resemblance to neuraminic acid derivatives.
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Challenges and Limitations
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Water Solubility: The high degree of acetylation reduces water solubility, which could limit biological applications without further modification.
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Synthesis Complexity: The multi-step synthesis may require precise control over stereochemistry and protection/deprotection steps.
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